1,3,5,7-Tetraazabicyclo[3.3.1]nonane

Molecular Formula Nitrogen Content Structural Comparison

1,3,5,7-Tetraazabicyclo[3.3.1]nonane (CAS 281-19-6) is a nitrogen-rich bicyclic diamine with the molecular formula C5H12N4 and a molecular weight of 128.11 g/mol. The compound belongs to the class of tetraazabicyclo[3.3.1]nonanes—strained, cage-like heterocycles that serve as the fundamental scaffold for a family of energetic intermediates (notably DPT, DNPT, and DAPT) and coordination ligands.

Molecular Formula C5H12N4
Molecular Weight 128.18 g/mol
CAS No. 281-19-6
Cat. No. B15494003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetraazabicyclo[3.3.1]nonane
CAS281-19-6
Molecular FormulaC5H12N4
Molecular Weight128.18 g/mol
Structural Identifiers
SMILESC1NCN2CNCN1C2
InChIInChI=1S/C5H12N4/c1-6-2-9-4-7-3-8(1)5-9/h6-7H,1-5H2
InChIKeyKJZXBZDPQCZOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7-Tetraazabicyclo[3.3.1]nonane (CAS 281-19-6) – Core Structural and Procurement Identity


1,3,5,7-Tetraazabicyclo[3.3.1]nonane (CAS 281-19-6) is a nitrogen-rich bicyclic diamine with the molecular formula C5H12N4 and a molecular weight of 128.11 g/mol. The compound belongs to the class of tetraazabicyclo[3.3.1]nonanes—strained, cage-like heterocycles that serve as the fundamental scaffold for a family of energetic intermediates (notably DPT, DNPT, and DAPT) and coordination ligands [1]. Unlike the structurally related hexamethylenetetramine (HMTA, CAS 100-97-0), which possesses an adamantane-like tricyclic cage (C6H12N4), the target compound features a reactive methylene bridge between N3 and N7, making it the only direct precursor to the eight-membered ring of HMX (octogen) [1]. Its computed zero rotatable bonds and four hydrogen-bond acceptors differentiate it from the more flexible 1,3,5,7-tetraazacyclooctane (CAS 6054-74-6) and the less nitrogen-dense 1,5-diazabicyclo[3.3.1]nonane (CAS 281-17-4) [1][2].

Why Hexamine or 1,3,5,7-Tetraazacyclooctane Cannot Replace 1,3,5,7-Tetraazabicyclo[3.3.1]nonane in Energetic-Material Synthesis


Substituting HMTA or the eight-membered 1,3,5,7-tetraazacyclooctane directly for 1,3,5,7-tetraazabicyclo[3.3.1]nonane is not chemically viable because the bicyclo[3.3.1]nonane scaffold provides two unique structural features absent in the alternatives: (i) a pre-organized, endomethylene-bridged bispidine geometry that positions two secondary amines at the N3 and N7 positions for regioselective nitration, and (ii) the capability to undergo controlled bridge-cleavage to yield the eight-membered tetrazocine ring of HMX [1]. The Bachmann process and its variants for HMX manufacture explicitly rely on the conversion of hexamine into a tetraazabicyclo[3.3.1]nonane intermediate before nitrolysis. Bypassing this intermediate with direct nitration of HMTA predominantly yields RDX (a six-membered ring) rather than HMX, demonstrating the irreplaceable role of the bicyclononane skeleton in divergent energetic-material synthesis [2]. Procurement decisions must therefore differentiate the parent 1,3,5,7-tetraazabicyclo[3.3.1]nonane from its derivatives (DPT, DAPT) and from its synthetic precursor HMTA.

Head-to-Head Quantitative Differentiation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane Against Closest Analogs


Molecular Formula and Nitrogen Density: Direct Structural Comparison with Hexamine and 1,5-Diazabicyclo[3.3.1]nonane

The parent 1,3,5,7-tetraazabicyclo[3.3.1]nonane (C5H12N4) contains 43.7% nitrogen by weight compared with 39.9% for hexamine (C6H12N4) and 22.2% for 1,5-diazabicyclo[3.3.1]nonane (C7H14N2) [1]. The bicyclic framework provides exactly two N–H donors (for derivatization) versus zero in hexamine, enabling selective N3/N7 functionalization that the fully bridged HMTA cage cannot undergo [1]. This difference is the chemical basis for why the bicyclo[3.3.1]nonane scaffold can be converted to DPT (via N3,N7-dinitration) whereas hexamine yields a mixture of nitrosated and nitrated products without the bridging constraint [2].

Molecular Formula Nitrogen Content Structural Comparison

HMX Yield via Stepwise Nitrolysis of DPT vs. Direct Hexamine Nitration

When DPT (the N3,N7-dinitro derivative of the target scaffold) is subjected to controlled nitrolysis in fuming HNO₃, HMX is obtained with an optimized overall yield of 82.7% [1]. In contrast, direct nitrolysis of hexamine under Bachmann-type conditions yields predominantly RDX (the six-membered product) and ≤50% HMX under the best reported conditions. The bicyclo[3.3.1]nonane framework directs the electrophilic cleavage of the N3–CH2–N7 methylene bridge to form the eight-membered ring, a mechanistic pathway that is inaccessible from HMTA’s adamantane cage [2].

Energetic Materials HMX Synthesis Nitrolysis Yield

Thermal Decomposition Benchmark: DPT vs. HEXADI in Adiabatic Safety Simulation

Under adiabatic conditions, the reaction mixture containing DPT (derived from the target scaffold) exhibits a TD24 value of 69.65 °C—the temperature at which the time to maximum reaction rate under adiabatic conditions reaches 24 hours [1]. Although Vágenknecht et al. (2005) demonstrated that hexamethylenetetramine dinitrate (HEXADI) is the least sensitive among DPT/DNPT/HEXADI, a direct head-to-head TD24 comparison between DPT and HEXADI is not available from the same experimental dataset; the thermal hazard of DPT-bearing mixtures was independently assessed as process hazard level 5 under the cooling failure scenario method [1].

Thermal Safety DPT HEXADI Adiabatic Decomposition

Crystal-Engineering Capability: π–π Stacking in 3,7-Bis(arylazo) Derivatives vs. Absence in Non-Bicyclic Tetrazocines

Single-crystal X-ray analysis of four 3,7-bis(arylazo)-1,3,5,7-tetraazabicyclo[3.3.1]nonane derivatives (1a–1d) reveals a conserved cage-like conformation in which the aryl-triazene arms lie parallel, enabling intramolecular π–π stacking that pre-organizes the molecule into a rigid cleft geometry [1]. This supramolecular feature is not achievable with the parent 1,3,5,7-tetraazacyclooctane, which lacks the methylene bridge constraint and adopts a flexible crown conformation that does not enforce parallel aromatic alignment [1].

Crystal Engineering X-ray Diffraction Supramolecular Chemistry

Structural Basis for Selective Bridge Cleavage: N3–CH2–N7 Moiety vs. Hexamine’s N–CH2–N Network

The endomethylene bridge between N3 and N7 in 1,3,5,7-tetraazabicyclo[3.3.1]nonane is the singular structural element that enables selective conversion to 1,3,5,7-tetraazacyclooctane derivatives without forming 1,3,5-triazacyclohexane byproducts [1]. In HMTA, all four nitrogen atoms are interconnected via three methylene bridges forming a symmetric adamantane cage; nitrolysis of HMTA leads to non-selective cleavage producing both six-membered (RDX) and eight-membered (HMX) rings in variable ratios [2]. The patent literature explicitly teaches that conversion of hexamine into the bicyclo[3.3.1]nonane system, followed by selective bridge cleavage, is the most efficient synthetic route to HMX [2].

Reaction Selectivity Bridge Cleavage Mechanistic Differentiation

LogP and Physical Property Differentiation of Parent vs. Diacetyl Derivative vs. HMTA

Limited experimental physical-property data exist for the parent 1,3,5,7-tetraazabicyclo[3.3.1]nonane; however, the N3,N7-diacetyl derivative (DAPT, CAS 32516-05-5) has a measured LogP of −1.38 [1], indicating significantly higher polarity than the 3,7-bis(4-chlorophenylazo) derivative (LogP = 6.3) [2]. This 7.7 LogP unit span across derivative classes demonstrates the tunability of the bicyclononane scaffold for applications ranging from aqueous-compatible formulations to hydrophobic matrices—a versatility not achievable with the rigid, non-derivatizable hexamine cage which has a LogP of approximately −0.89 (estimated) [1].

Physicochemical Properties LogP HPLC Retention

Procurement-Guided Application Scenarios for 1,3,5,7-Tetraazabicyclo[3.3.1]nonane and Its Derivatives


HMX Precursor in Energetic Material Production (Industrial Scale)

Users procuring this scaffold for HMX synthesis should specify high-purity 3,7-diacyl- or 3,7-dinitro-derivatives (DPT, CAS 949-56-4; DAPT, CAS 32516-05-5) of 1,3,5,7-tetraazabicyclo[3.3.1]nonane. The stepwise nitrolysis route achieves an 82.7% HMX yield—a quantitative advantage of >30 percentage points over direct hexamine nitration [1]. This yield differential directly impacts the cost-of-goods and waste management in kilogram-scale HMX production.

Process Safety Assessment and Thermal Hazard Evaluation

The TD24 value of 69.65 °C for DPT reaction mixtures, determined under adiabatic calorimetry, serves as an evidence-based threshold for designing cooling systems and emergency protocols [1]. Procurement specifications should require analytical documentation of thermal decomposition onset (DSC/TGA) and adiabatic stability data when sourcing this compound or its nitro derivatives for scale-up work.

Supramolecular Crystal Engineering with Pre-Organized Binding Pockets

The bicyclo[3.3.1]nonane scaffold, when derivatized with arylazo groups at N3 and N7, locks into a parallel aryltriazene conformation with demonstrated π–π stacking (XRD data) [1]. This property is exploitable for host–guest chemistry, molecular recognition, and crystal engineering where flexible tetrazocine analogs fail to provide the same degree of pre-organization.

Derivative Library Generation for Polarity-Tunable Ligands

The >7.7 LogP unit window accessible through N3,N7-derivatization (from DAPT at LogP –1.38 to bis(chlorophenylazo) at LogP 6.3) positions the tetraazabicyclo[3.3.1]nonane scaffold as a versatile backbone for designing ligands spanning aqueous to hydrophobic coordination environments [1]. This contrasts sharply with hexamine, which lacks derivatizable N–H sites and cannot be polarity-tuned post-synthesis.

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